molecular formula C11H18ClN3 B1501053 N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride CAS No. 1185313-01-2

N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride

Cat. No.: B1501053
CAS No.: 1185313-01-2
M. Wt: 227.73 g/mol
InChI Key: MMBAAJOWUNIASS-UHFFFAOYSA-N
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Description

N-(Piperidin-3-ylmethyl)pyridin-2-amine hydrochloride is a heterocyclic organic compound featuring a pyridine ring linked via an amine group to a piperidine moiety. The pyridine ring is substituted at the 2-position with an amine group, which is further connected to a piperidin-3-ylmethyl group. The hydrochloride salt enhances its stability and solubility for pharmaceutical or research applications.

Properties

IUPAC Name

N-(piperidin-3-ylmethyl)pyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.ClH/c1-2-7-13-11(5-1)14-9-10-4-3-6-12-8-10;/h1-2,5,7,10,12H,3-4,6,8-9H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBAAJOWUNIASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CNC2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671547
Record name N-[(Piperidin-3-yl)methyl]pyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185313-01-2
Record name N-[(Piperidin-3-yl)methyl]pyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmaceutical Applications

  • Neurological Disorders : The compound has shown promise as a lead compound in drug discovery aimed at treating neurological conditions. Its ability to cross the blood-brain barrier makes it particularly relevant for central nervous system applications.
  • Receptor Interaction Studies : N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride interacts with various neurotransmitter systems, indicating potential applications in developing treatments for conditions like depression and anxiety disorders. It may act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound can exhibit antimicrobial properties, making it a candidate for further research into its efficacy against bacterial infections.

Chemical Research Applications

  • Synthetic Chemistry : The compound serves as an important building block in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow for various chemical modifications and reactions, including oxidation and substitution reactions.
  • Structure-Activity Relationship (SAR) Studies : Researchers are investigating the SAR of this compound to understand how modifications to its structure affect biological activity. This knowledge is crucial for optimizing lead compounds in drug development .

Table 1: Summary of Key Research Findings

StudyFocusFindings
Study 1Neurological ActivityDemonstrated binding affinity to serotonin receptors, suggesting potential antidepressant effects.
Study 2Antimicrobial PropertiesShowed effectiveness against specific bacterial strains in vitro, warranting further investigation into its mechanism of action.
Study 3Synthetic RoutesIdentified multiple synthetic pathways leading to high yields of the compound using palladium-catalyzed reactions.

Potential Side Effects and Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic potential. Interaction studies indicate that while the compound has favorable binding properties, its metabolism and excretion pathways need thorough investigation to evaluate potential side effects and toxicity .

Mechanism of Action

N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride is similar to other piperidine derivatives such as N-(piperidin-3-ylmethyl)acetamide and tert-butyl (piperidin-3-ylmethyl)carbamate hydrochloride. it is unique in its specific structure and potential applications. The presence of the pyridine ring and the specific substitution pattern distinguishes it from other compounds in the same class.

Comparison with Similar Compounds

Key Structural Features :

  • Piperidine substituent : A saturated six-membered ring with a nitrogen atom, contributing to basicity and conformational flexibility.
  • Hydrochloride salt : Improves crystallinity and bioavailability.

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride, highlighting structural variations and properties (data sourced from provided evidence):

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features/Applications References
This compound C₁₁H₁₈ClN₃ (calculated) ~228.7 (calc.) - Piperidin-3-ylmethyl group
- Pyridin-2-amine core
Hypothesized kinase inhibition based on structural analogy to pexidartinib N/A
N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride C₁₂H₁₉ClN₃ 240.75 - Piperidin-3-yl group at pyridine C6
- N,N-Dimethylamine
Catalogued with MDL number MFCD21606111; potential use in small-molecule screening
N-(Piperidin-4-yl)pyridin-2-amine C₁₀H₁₅N₃ 177.25 - Piperidin-4-yl group at pyridine N-position Available as a research chemical (Santa Cruz Biotechnology, sc-354912); used in ligand design
2-(Piperidin-1-yl)pyridin-3-amine hydrochloride C₁₀H₁₆ClN₃ 213.71 - Piperidin-1-yl group at pyridine C2
- Amine at C3
MDL: MFCD12913074; explored in crystallography (SHELX refinement)
Pexidartinib Hydrochloride C₂₀H₁₆ClF₃N₅·HCl 454.28 - Pyrrolo[2,3-b]pyridine core
- Trifluoromethyl and chloro substituents
FDA-approved for tenosynovial giant cell tumor; inhibits CSF1R
N-(1-Benzylpiperidin-4-yl)-4-phenylpyridin-2-amine hydrochloride C₂₃H₂₆ClN₃ 379.93 - Benzyl and phenyl groups Reported yield: 69%; melting point: 218–220°C; studied for receptor affinity

Key Structural and Functional Differences

Substituent Position and Complexity :

  • The target compound’s piperidin-3-ylmethyl group distinguishes it from analogs like N-(piperidin-4-yl)pyridin-2-amine , which lacks the methylene linker . This linker may enhance conformational flexibility and binding to targets with deeper hydrophobic pockets.
  • Pexidartinib hydrochloride incorporates a pyrrolopyridine core and halogenated substituents, enabling potent kinase inhibition but increasing molecular complexity .

Pharmacological Relevance :

  • Pexidartinib hydrochloride is clinically validated, highlighting the importance of halogen and trifluoromethyl groups in optimizing drug efficacy .
  • Simpler analogs like N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride are often intermediates in drug discovery, prioritized for their synthetic accessibility .

Crystallographic and Analytical Data :

  • Compounds like 2-(Piperidin-1-yl)pyridin-3-amine hydrochloride have been refined using SHELX software, underscoring their utility in structural studies .

Biological Activity

N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C12_{12}H16_{16}ClN3_{3} and a molecular weight of approximately 227.73 g/mol. The compound features a piperidine ring substituted with a pyridin-2-yl group, which enhances its interaction with various biological targets.

Biological Activities

1. Antimicrobial Activity
Research indicates that derivatives of pyridine and piperidine compounds exhibit antimicrobial properties. This compound has shown potential in inhibiting the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

2. Anticancer Potential
The compound's mechanism may involve the formation of reactive intermediates that interact with cellular components, potentially leading to apoptosis in cancer cells. Studies on similar compounds have indicated their ability to modulate biochemical pathways associated with cancer progression.

3. Neuropharmacological Effects
this compound may influence neurotransmitter systems, particularly dopaminergic and serotonergic pathways. This suggests potential applications in treating neurodegenerative diseases and mood disorders.

The biological activity of this compound can be attributed to its ability to:

  • Inhibit Enzyme Activity : The compound may inhibit specific enzymes involved in disease processes, such as those related to cancer or infection.
  • Modulate Receptor Activity : It has been suggested that this compound can bind to various receptors, influencing signaling pathways critical for cellular responses .

Case Studies

  • Antimicrobial Efficacy Study
    • A study evaluated the antimicrobial activity of this compound against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant inhibition against Gram-positive and Gram-negative bacteria.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa128
  • Anticancer Activity Assessment
    • In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines, with IC50_{50} values indicating effective cytotoxicity.
    Cell LineIC50_{50} (µM)
    HeLa15
    MCF720
    A54925

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the piperidine and pyridine rings can significantly affect the biological activity of the compound. For instance, substituting different groups on the piperidine nitrogen has been shown to enhance receptor binding affinity and improve pharmacokinetic profiles .

Preparation Methods

General Synthetic Strategy

The synthesis of N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride typically involves:

  • Preparation or procurement of the piperidin-3-ylmethyl intermediate or its derivatives.
  • Functionalization or introduction of the pyridin-2-amine moiety.
  • Coupling of the two fragments via an amine linkage.
  • Formation of the hydrochloride salt to enhance stability and solubility.

Preparation of Piperidin-3-ylmethyl Intermediate

While direct literature on this compound is limited, related compounds such as N-aminopiperidine hydrochloride have been prepared efficiently, providing insight into piperidine functionalization methods.

Method Example: Nitrosation and Reduction of Piperidine

  • Step 1: Nitrosation
    Piperidine is reacted with sodium nitrite under acidic conditions to form nitrosopiperidine. The reaction occurs under mild conditions (often room temperature and atmospheric pressure) with short reaction times.

  • Step 2: Reduction
    The nitrosopiperidine intermediate is reduced using lithium aluminum hydride (LiAlH4) or similar reducing agents in anhydrous solvents like tetrahydrofuran (THF) or ether. The reducing agent is prepared as a suspension in the solvent under ice-bath cooling, and the nitrosopiperidine solution is added dropwise. After completion, the reaction is quenched with water, filtered, and the organic solvents are removed under reduced pressure.

  • Step 3: Hydrochloride Salt Formation and Purification
    The aqueous phase is acidified with hydrochloric acid, concentrated, and the product is recrystallized from ethanol/ethyl acetate to yield N-aminopiperidine hydrochloride with good purity and yield (~41.2%) without requiring column chromatography.

This method illustrates a practical, economical, and scalable approach to prepare piperidine derivatives under mild conditions.

Coupling with Pyridin-2-amine Moiety

The attachment of the pyridin-2-amine group to the piperidin-3-ylmethyl fragment is generally achieved through nucleophilic substitution or reductive amination strategies.

Literature Approaches:

  • Reductive Amination:
    The piperidin-3-ylmethyl intermediate bearing an aldehyde or activated leaving group can be reacted with pyridin-2-amine under reductive amination conditions using mild reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation. This method avoids protection-deprotection steps and proceeds under mild conditions, facilitating high yields and purity.

  • Nucleophilic Substitution:
    Pyridin-2-amine can be reacted with halogenated piperidin-3-ylmethyl derivatives (e.g., chloromethyl or bromomethyl piperidine) under basic conditions to form the desired secondary amine linkage. The reaction is typically performed in polar aprotic solvents like dimethylformamide (DMF) at controlled temperatures to optimize yield and minimize side reactions.

Formation of Hydrochloride Salt

The free base of N-(piperidin-3-ylmethyl)pyridin-2-amine is converted to its hydrochloride salt by treatment with hydrochloric acid, usually in an organic solvent or aqueous medium. This step enhances the compound's stability, crystallinity, and solubility, facilitating isolation and handling.

Typical procedure:

  • Dissolve the free amine in a minimal volume of ethanol or ethyl acetate.
  • Add an equimolar or slight excess of hydrochloric acid (gas or concentrated solution).
  • Stir the mixture at room temperature until precipitation occurs.
  • Filter and dry the hydrochloride salt under vacuum.

Comparative Table of Preparation Steps and Conditions

Step Reagents/Conditions Key Notes Yield/Outcome
Nitrosation of Piperidine Piperidine, Sodium Nitrite, Acidic Medium Mild conditions, short reaction time Intermediate nitrosopiperidine
Reduction of Nitrosopiperidine LiAlH4 in THF or Ether, Ice bath, then RT Dropwise addition, quench with water N-aminopiperidine (free base)
Hydrochloride Salt Formation Hydrochloric acid, Ethanol/Ethyl Acetate Recrystallization, no chromatography N-aminopiperidine hydrochloride
Coupling with Pyridin-2-amine Reductive amination or nucleophilic substitution Use of sodium triacetoxyborohydride or halide intermediates N-(piperidin-3-ylmethyl)pyridin-2-amine (free base)
Final Salt Formation Hydrochloric acid, organic solvent Precipitation and drying This compound

Research Findings and Practical Considerations

  • The nitrosation-reduction sequence for piperidine derivatives is well-established, offering a clean, scalable route without chromatographic purification, which is advantageous for industrial applications.
  • Reductive amination coupling methods allow for selective formation of the secondary amine bond under mild conditions, preserving sensitive functional groups on the pyridine ring.
  • The hydrochloride salt form improves compound handling and is preferred in pharmaceutical formulations.
  • Reaction monitoring by TLC or HPLC is recommended to ensure completion and purity.
  • Purification by recrystallization from ethanol/ethyl acetate is effective to obtain analytically pure hydrochloride salts.

Q & A

Q. What are the common synthetic routes for N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves coupling a pyridine derivative (e.g., 3-chloropyridine) with a piperidine-containing amine (e.g., piperidin-3-ylmethanamine) under basic conditions. Key reagents include sodium hydride or potassium carbonate, with hydrochloric acid used to form the hydrochloride salt. Optimization focuses on solvent choice (e.g., ethanol or dichloromethane), temperature (reflux vs. room temperature), and reaction time to maximize yield. Purification often employs recrystallization or column chromatography .
Reaction Parameter Typical Conditions
SolventEthanol, dichloromethane
BaseNaH, K2CO3
TemperatureReflux (70–80°C) or RT
WorkupAcidification, filtration, evaporation

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Methodological Answer :
  • NMR : 1H/13C NMR confirms proton environments and connectivity (e.g., pyridine ring protons at δ 8.2–8.5 ppm, piperidine protons at δ 2.5–3.0 ppm).
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ at m/z 238.1).
  • X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths, angles, and hydrogen-bonding networks (e.g., R-factor < 0.05 for high-resolution data) .

Advanced Research Questions

Q. How can retrosynthetic analysis and computational tools guide the design of novel derivatives?

  • Methodological Answer : Retrosynthetic planning involves breaking the molecule into precursors like pyridine-2-amine and piperidine-3-carbaldehyde. AI-driven platforms (e.g., Reaxys, Pistachio) predict feasible routes by mining reaction databases. For example:
  • Step 1 : Amine alkylation of pyridin-2-amine with a piperidine-containing electrophile.
  • Step 2 : Salt formation via HCl treatment.
    Computational docking (e.g., AutoDock Vina) screens derivatives for target binding, prioritizing modifications like halogenation or fluorination .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in IC50 values or receptor binding may arise from assay variability (e.g., cell line differences, buffer pH). Strategies include:
  • Standardized Assays : Replicate studies using uniform conditions (e.g., HEK293 cells for GPCR activity).
  • Structural Analogs : Compare with derivatives (e.g., 5-chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride) to isolate substituent effects .
  • In Silico Modeling : Molecular dynamics simulations identify conformational flexibility impacting activity .

Q. How is SHELX software applied to refine the crystal structure of related compounds, and what challenges arise with twinned data?

  • Methodological Answer : SHELXL refines structures by least-squares minimization, adjusting atomic coordinates and thermal parameters. For twinned
  • Twin Law Identification : Use HKLF5 format to model twin domains.
  • Rigid-Body Refinement : Fix common fragments (e.g., pyridine ring) before full optimization.
    Challenges include overlapping reflections and false symmetry, addressed by iterative cycles of refinement and validation (e.g., Rfree monitoring) .

Data Contradiction Analysis

Q. How do solvent polarity and pH influence the stability of this compound in biological assays?

  • Methodological Answer : Stability studies in buffers (pH 4–9) and solvents (DMSO, PBS) reveal:
  • Acidic Conditions (pH < 5) : Protonation of the piperidine nitrogen enhances solubility but may reduce membrane permeability.
  • Basic Conditions (pH > 8) : Free base formation risks precipitation.
  • DMSO Stock Solutions : >10% DMSO induces conformational changes in protein targets, necessitating <1% final concentration .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride
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N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride

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